Cas no 1697985-31-1 (3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline)

3-{4H,5H,6H,7H-1,2,4-triazolo[1,5-a]pyrimidin-7-yl}aniline is a heterocyclic compound featuring a fused triazolopyrimidine core with an aniline substituent. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s rigid triazolopyrimidine scaffold enhances stability, while the aniline group offers functional versatility for further derivatization. Its well-defined reactivity profile allows for selective modifications, facilitating the development of targeted bioactive molecules. The compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic agents due to its ability to engage in hydrogen bonding and π-stacking interactions. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications.
3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline structure
1697985-31-1 structure
商品名:3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline
CAS番号:1697985-31-1
MF:C11H13N5
メガワット:215.254420995712
CID:6292166
PubChem ID:136709408

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline 化学的及び物理的性質

名前と識別子

    • 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline
    • 1697985-31-1
    • 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
    • EN300-1119286
    • インチ: 1S/C11H13N5/c12-9-3-1-2-8(6-9)10-4-5-13-11-14-7-15-16(10)11/h1-3,6-7,10H,4-5,12H2,(H,13,14,15)
    • InChIKey: MOWYRNUHHWVMRI-UHFFFAOYSA-N
    • ほほえんだ: N12C(=NC=N1)NCCC2C1C=CC=C(C=1)N

計算された属性

  • せいみつぶんしりょう: 215.11709544g/mol
  • どういたいしつりょう: 215.11709544g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 68.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119286-5.0g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1
5g
$3728.0 2023-05-24
Enamine
EN300-1119286-1g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
1g
$842.0 2023-10-27
Enamine
EN300-1119286-5g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
5g
$2443.0 2023-10-27
Enamine
EN300-1119286-0.05g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1119286-1.0g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1
1g
$1286.0 2023-05-24
Enamine
EN300-1119286-10g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1119286-0.5g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1119286-0.25g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1119286-0.1g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1119286-2.5g
3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}aniline
1697985-31-1 95%
2.5g
$1650.0 2023-10-27

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline 関連文献

3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}anilineに関する追加情報

Introduction to 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline (CAS No. 1697985-31-1) and Its Emerging Applications in Chemical Biology

The compound 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline, identified by the CAS number 1697985-31-1, represents a structurally intriguing molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic compound features a fused triazolo[4,5-d]pyrimidine core linked to an aniline moiety, presenting a unique scaffold that has garnered attention for its versatile biological activities. The precise arrangement of nitrogen atoms and aromatic rings in its structure endows it with the capacity to interact with biological targets in novel ways, making it a subject of intense interest for medicinal chemists and biologists.

In recent years, the development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has seen remarkable advancements. Among these efforts, molecules like 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline have emerged as promising candidates due to their ability to disrupt critical PPIs involved in cancer progression and inflammatory diseases. The triazolo[4,5-d]pyrimidine moiety is particularly noteworthy for its reported binding affinity to various protein targets. For instance, studies have demonstrated that derivatives of this scaffold can modulate kinases and transcription factors implicated in oncogenic pathways. This has spurred extensive research into optimizing its pharmacokinetic properties and enhancing its therapeutic index.

The aniline component of the molecule further contributes to its biological relevance by serving as a hydrogen bond acceptor or donor site. This dual functionality is crucial for achieving high specificity in binding to biological macromolecules. Additionally, the compound’s aromaticity allows for π-stacking interactions with adjacent residues in protein binding pockets, which can stabilize the inhibitor-target complex. Such structural features are often exploited in drug design to improve binding affinity and reduce off-target effects.

Recent computational studies using molecular docking simulations have provided valuable insights into the interaction mechanisms of 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline with key therapeutic targets. These studies highlight its potential as an allosteric modulator of protein function rather than a competitive inhibitor. Allosteric inhibition offers several advantages over traditional competitive inhibition strategies by targeting less conserved regions of proteins. This approach can lead to greater selectivity and reduced resistance development during long-term treatment.

Moreover, the synthesis of analogs based on the core structure of 3-{4H,5H,6H,7H-1,2,4triazolo1,5-apyrimidin-7-yl}aniline has revealed new opportunities for drug development. By introducing subtle modifications such as halogen substitutions or amino acid side chains at strategic positions within the molecule’s framework (long-tail modifications), researchers have been able to fine-tune its biological activity. For example:

  • Substituents at the 5-position of the triazolo ring have been shown to enhance binding affinity to certain kinases.
  • The introduction of fluorine atoms at specific aromatic positions has improved metabolic stability while maintaining target engagement.
  • Conjugation with cell-penetrating peptides has expanded its applicability in intracellular delivery systems.

The versatility of this scaffold is further underscored by its adaptability for multi-target inhibition. In cases where diseases involve multiple interconnected pathways—such as chronic inflammation or metabolic disorders—compounds like 3-{4H,5H,6H,7H-1,2-triazolo[4,...

おすすめ記事

推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.